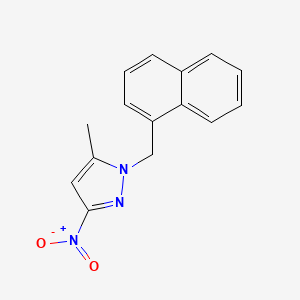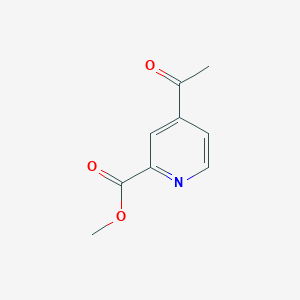
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine, also known as CITP, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. It is a heterocyclic compound that is characterized by a pyridine ring fused with an isoxazole ring and has a trifluoromethyl group attached to the nitrogen atom of the pyridine ring. CITP is a versatile molecule that is used in a variety of applications, such as synthesis of other compounds, drug development, and biological research.
Wissenschaftliche Forschungsanwendungen
Halogen Shuffling and Electrophilic Substitutions
- Halogen Shuffling in Pyridines: 2-chloro-6-(trifluoromethyl)pyridine undergoes neat conversion into its 3-iodo derivative, providing a base for further manipulation in reaction sequences consisting of halogen/metal exchange and electrophilic trapping, showcasing the chemical's versatility in synthetic organic chemistry (Mongin et al., 1998).
Fungicidal Properties and Molecular Structure
- Fluazinam - Fungicide Application: The title compound, also known as the fungicide fluazinam, exhibits a significant dihedral angle between the pyridine and benzene ring planes, demonstrating its stable molecular structure and potential efficacy in agriculture (Jeon et al., 2013).
Synthesis of Pesticides and Herbicides
- Synthesis of Pesticides: 2,3-Dichloro-5-trifluoromethyl pyridine, a variant of the chemical, is widely used in the synthesis of pesticides, highlighting its importance in agricultural chemistry (Lu Xin-xin, 2006).
- Synthesis of Trifloxysulfuron - Herbicide Application: The compound is a key intermediate for the synthesis of the highly efficient herbicide trifloxysulfuron, signifying its role in the development of agricultural chemicals (Zuo Hang-dong, 2010).
Antimicrobial Activities and DNA Interaction
- Antimicrobial Activities and DNA Interaction: Studies have characterized the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine and its interaction with DNA, shedding light on its potential applications in pharmaceutical and biological research (Evecen et al., 2017).
Regioselective Synthesis and Functionalization
- Regioselective Synthesis of Pyridine Derivatives: The chemical serves as a model substrate for regioselective synthesis and functionalization, demonstrating its utility in complex chemical syntheses (Yang et al., 2013).
Eigenschaften
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7-1-6(9(11,12)13)3-14-8(7)5-2-15-16-4-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYNWOFIORAVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CON=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

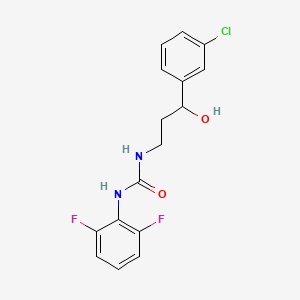
![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)

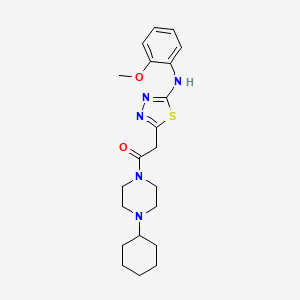


![N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2378690.png)
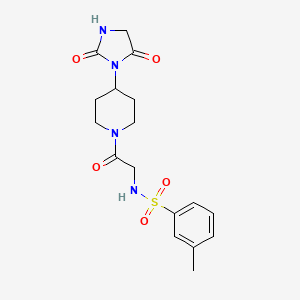

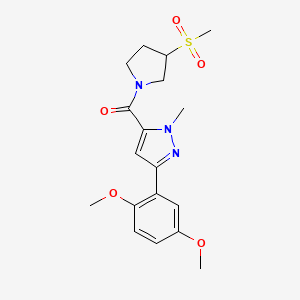
![2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide](/img/structure/B2378696.png)

